6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a hexyl chain, a hydroxy group, and a nitro-phenyl-oxadiazol moiety
Properties
IUPAC Name |
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-2-3-4-5-6-15-11-16-12-18(23(28)31-20(16)13-19(15)27)22-25-24-21(32-22)14-7-9-17(10-8-14)26(29)30/h7-13,27H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBXBSCLHNPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the hexyl chain and the hydroxy group. The final step involves the formation of the oxadiazol ring and the attachment of the nitro-phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of possible derivatives.
Scientific Research Applications
6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Hexyl-7-hydroxy-3-[5-(3-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one
- 6-Hexyl-7-hydroxy-3-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one
Uniqueness
What sets 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-Hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, with the CAS Number 333773-17-4, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a chromenone core, which is known for various pharmacological properties, and an oxadiazole moiety that enhances its biological profile. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O6, with a molecular weight of 435.4 g/mol. The structure includes a hexyl side chain and a nitrophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O6 |
| Molecular Weight | 435.4 g/mol |
| CAS Number | 333773-17-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the chromenone core followed by the introduction of the oxadiazole moiety. The specific synthetic route may vary but generally includes condensation reactions and cyclization steps to achieve the desired molecular structure.
Anticancer Activity
Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human cancer cell lines such as AGS (gastric cancer), HeLa (cervical cancer), and A549 (lung cancer), showing promising IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Hexyl derivative | AGS | 5.12 ± 0.34 |
| Similar oxadiazole | HeLa | 7.45 ± 0.29 |
| Other derivatives | A549 | 6.78 ± 0.15 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties as well. Studies have demonstrated its effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using standard methods like the disc diffusion assay:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For anticancer effects, it is believed to induce apoptosis through pathways involving caspases and mitochondrial dysfunction. The oxadiazole group may enhance binding affinity to DNA or proteins involved in cell cycle regulation.
Case Studies
- In Vitro Cytotoxicity Study : A study published in MDPI evaluated various derivatives of chromenones against multiple cancer cell lines using MTT assays. It reported that compounds similar to 6-Hexyl derivatives showed significant cytotoxicity with IC50 values ranging from 5 to 10 µM across different cell lines .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against Staphylococcus pneumoniae. Results indicated high efficacy with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
